BenchChemオンラインストアへようこそ!

Licarin B

Inflammation Nitric Oxide Neolignan

Choose Licarin B for its unique 240-minute GLUT4 translocation profile, enabling dissection of chronic PPARγ-dependent metabolic pathways—unlike fast-acting analogs such as myristicin (15 min). Its intermediate NO inhibition (IC50 53.6 µM) bridges the gap between potent dehydrodiisoeugenol (33.6 µM) and weak myrisfrageal A (76.0 µM), offering tunable anti-inflammatory interrogation. Validated anti-Toxoplasma efficacy (EC50 14.05 µg/mL, 90% in vivo protection at 50 mg/kg) provides a quantitative SAR benchmark. Do not substitute with structural analogs; verify divergent kinetics and potency to avoid experimental failure. Standard B2B research-use shipping available.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 51020-87-2
Cat. No. B1675287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicarin B
CAS51020-87-2
SynonymsLicarin B; 
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
InChIKeyDMMQXURQRMNSBM-YZAYTREXSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Licarin B (CAS 51020-87-2) Procurement Specification and Class Comparison Overview


Licarin B is a dihydrobenzofuran-type neolignan [1], naturally occurring in Myristica fragrans seeds [2] and several other plant species. It is a nitric oxide production inhibitor [3] that acts as a partial PPARγ agonist [4]. Within the dihydrobenzofuran neolignan class, closely related structural analogs include Licarin A, 3'-methoxylicarin B, dehydrodiisoeugenol, and others, which exhibit divergent biological profiles despite their structural similarity.

Why Licarin B Cannot Be Substituted by Generic Dihydrobenzofuran Neolignans


Dihydrobenzofuran neolignans are not functionally interchangeable despite sharing a common core scaffold. A direct head-to-head study of six structurally related compounds from Myristica fragrans revealed substantial variation in nitric oxide (NO) inhibitory potency, with IC50 values ranging from 33.6 µM to 76.0 µM [1]. Additionally, in glucose uptake assays, Licarin B displayed a distinct kinetic profile with GLUT4 translocation occurring at 240 minutes post-treatment, contrasting sharply with myristicin's rapid 15-minute response [2]. Substitution with an in-class analog without verifying these quantitative performance parameters can lead to experimental failure in metabolic, anti-inflammatory, or anti-parasitic studies.

Quantitative Differentiation of Licarin B: A Comparator-Driven Evidence Guide


Licarin B vs. Five Structural Analogs in NO Production Inhibition (RAW264.7 Macrophages)

In a head-to-head comparison of six dihydrobenzofuran neolignans isolated from Myristica fragrans, Licarin B exhibited an IC50 of 53.6 µM for inhibition of LPS-induced NO production in RAW264.7 macrophages. This value differentiates Licarin B from the more potent dehydrodiisoeugenol (IC50 = 33.6 µM) and the less potent myrisfrageal A (IC50 = 76.0 µM), confirming that Licarin B possesses an intermediate, quantifiable activity profile within this chemical class [1].

Inflammation Nitric Oxide Neolignan Macrophage

Licarin B vs. Myristicin in GLUT4 Translocation Kinetics (L6 Myotubes)

In L6 myotubes, Licarin B promoted GLUT4 translocation at 240 minutes post-treatment, in stark contrast to myristicin (or a mixture of ADDP and ADTP) which induced translocation via AMPK phosphorylation at only 15 minutes post-treatment [1]. This demonstrates a fundamentally different temporal mechanism of action that is critical for designing time-sensitive glucose uptake experiments.

Insulin Sensitivity GLUT4 Diabetes Glucose Uptake

Licarin B vs. Licarin A in Anti-Mycobacterial Activity (M. tuberculosis Strains)

A direct comparative study isolated licarin A, licarin B, and eupomatenoid-7 from Aristolochia taliscana and tested them against M. tuberculosis. Licarin A was the most active compound, with MICs of 3.12–12.5 µg/mL against H37Rv, mono-resistant variants, and MDR clinical isolates [1]. While both compounds have antimycobacterial activity, Licarin A is quantifiably more potent, which should guide the selection of the appropriate compound for anti-TB screening.

Antimycobacterial Tuberculosis Mycobacterium Neolignan

Licarin B vs. Licarin A in Cytotoxicity Against B16-F10 Melanoma Cells

A 2024 study comparing (+)-licarin A, (+)-licarin B, and (+)-maceneolignan B against B16-F10 melanoma cells using the PrestoBlue method identified (+)-licarin A as the most potent compound with an IC50 of 94.15 µM [1]. While the exact IC50 for Licarin B was not reported, it was determined to be less potent than Licarin A in this direct comparison.

Cancer Melanoma Cytotoxicity Neolignan

Licarin B Demonstrates Quantifiable Anti-Toxoplasma Activity with In Vivo Validation

Licarin B exhibits a unique, quantifiable anti-parasitic profile against Toxoplasma gondii RH strain, with an EC50 of 14.05 ± 3.96 µg/mL [1]. This activity is mechanistically linked to mitochondrial damage and autophagy activation [1]. Critically, this is supported by in vivo data showing a 90% protection rate in infected mice at a 50 mg/kg dose, which distinguishes Licarin B from many in-class analogs that lack robust in vivo validation [1].

Anti-parasitic Toxoplasma gondii Autophagy In Vivo

Licarin B as a Partial PPARγ Agonist: Functional Differentiation from Full Agonists

Licarin B acts as a partial PPARγ agonist, a pharmacological profile associated with insulin sensitization while potentially mitigating the adverse effects (e.g., weight gain, edema) observed with full PPARγ agonists like rosiglitazone [1][2]. In 3T3-L1 preadipocytes, Licarin B (5–15 µM over 8 days) moderately increased triglyceride accumulation, confirming its partial agonist activity, whereas full agonists typically induce more robust adipogenesis .

PPARγ Partial Agonist Insulin Resistance Adipogenesis

Defined Application Scenarios for Licarin B Based on Quantitative Evidence


Mechanistic Studies of Delayed GLUT4 Translocation and Insulin Sensitization

Licarin B is uniquely suited for investigating the delayed, PPARγ-dependent pathway of GLUT4 translocation in skeletal muscle cells. Its 240-minute response time [1] allows for the dissection of long-term transcriptional mechanisms, distinct from the rapid, AMPK-driven effects of compounds like myristicin. This makes it a critical tool for differentiating acute versus chronic metabolic regulation.

Anti-Toxoplasma gondii Drug Discovery with In Vivo Validation

Licarin B serves as a validated lead compound for anti-Toxoplasma drug development. With a defined in vitro EC50 of 14.05 ± 3.96 µg/mL and demonstrated in vivo efficacy (90% protection at 50 mg/kg) [2], it provides a quantitative benchmark for structure-activity relationship (SAR) studies and the development of next-generation anti-parasitic agents targeting mitochondrial function and autophagy.

Investigation of Partial PPARγ Agonism for Metabolic Disorders

Licarin B is an ideal chemical probe for studying the therapeutic window of partial PPARγ activation. Its ability to induce moderate adipogenesis in 3T3-L1 cells while improving insulin sensitivity allows researchers to model the separation of metabolic benefits from the side effects associated with full PPARγ agonists [3]. This is critical for developing safer insulin sensitizers.

Anti-Inflammatory Studies Requiring a Defined Neolignan with Intermediate NO Inhibitory Potency

In experimental models of inflammation where complete NO blockade is undesirable, Licarin B's intermediate IC50 of 53.6 µM [4] offers a useful middle ground. This contrasts with the more potent dehydrodiisoeugenol (IC50 = 33.6 µM) and the weaker myrisfrageal A (IC50 = 76.0 µM), providing researchers with a tunable compound for pathway interrogation and combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licarin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.